molecular formula C16H20N4O2S B5823333 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5823333
M. Wt: 332.4 g/mol
InChI Key: QAMZMTWSDIMPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine ring substituted with a 4-methoxyphenyl group at the 4-position and an acetamide linker connecting to a 1,3-thiazol-2-yl moiety. Its molecular weight is 426.51 g/mol, with a melting point of 314–315°C .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-14-4-2-13(3-5-14)20-9-7-19(8-10-20)12-15(21)18-16-17-6-11-23-16/h2-6,11H,7-10,12H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZMTWSDIMPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.

    Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide.

    Thiazole Ring Introduction: Finally, the acetamide derivative is reacted with 2-aminothiazole under appropriate conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

    Reduction: Formation of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Variations in Piperazine and Thiazole Substituents

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound ID Piperazine Substituent Thiazole Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 4-Methoxyphenyl 1,3-Thiazol-2-yl 426.51 314–315 MMP inhibition
Compound 18 4-Methoxyphenyl 4-(4-Methoxyphenyl)thiazol-2-yl 438.54 302–303 MMP inhibition
Compound 3f 4-Methoxyphenyl 5,6-Methylenedioxybenzothiazole-2-yl - 228 Not reported
Compound 49 Benzo[d]thiazol-5-ylsulfonyl Thiazol-2-yl - - Antifungal
Y042-5016 4-Methoxyphenyl 4-(2-Pyridyl)thiazol-2-yl - - Screening compound
Compound (Evid22) Morpholin-4-yl 4-(4-Methoxyphenyl)-5-methylthiazol-2-yl 347.43 - Not reported

Key Structural and Functional Insights

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxy group on the target compound’s piperazine ring enhances electron density, which may improve binding to MMPs compared to electron-withdrawing groups (e.g., chloro in Compound 14 ).
  • Thiazole Core Modifications :

    • Benzothiazole Derivatives : Compound 3f replaces the thiazole with a benzothiazole core fused to a methylenedioxy group, increasing aromatic surface area and lipophilicity. This modification could enhance binding to hydrophobic enzyme pockets but may reduce solubility.
    • Pyridyl Substituents : Y042-5016 incorporates a pyridyl group on the thiazole, introducing a basic nitrogen atom. This may improve aqueous solubility but alter hydrogen-bonding interactions compared to phenyl or methoxyphenyl groups.
  • Piperazine Replacements :

    • Morpholine in Compound (Evid22) replaces piperazine, reducing basicity. Morpholine’s oxygen atom may alter hydrogen-bonding capacity and pharmacokinetics.

Pharmacological Activities

  • MMP Inhibition : The target compound and its analogs (e.g., Compound 18 ) are designed as MMP inhibitors, critical in regulating inflammation. The 4-methoxy group’s electron donation likely stabilizes interactions with MMP active sites.
  • Antifungal Activity : Compound 49 , featuring a sulfonyl-piperazine group, demonstrates antifungal efficacy, highlighting how sulfonyl groups can redirect activity toward microbial targets.

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 302–303°C for Compound 18 ) correlate with increased crystallinity due to additional methoxy groups or planar aromatic systems.
  • Molecular Weight : Variations (347–438 g/mol) reflect substituent bulk. Lower molecular weight analogs (e.g., Compound (Evid22) ) may exhibit better bioavailability.

Structure-Activity Relationship (SAR) Trends

Piperazine Substitution :

  • 4-Methoxyphenyl > 4-Fluorophenyl > 4-Chlorophenyl in MMP inhibition .

Thiazole Modifications :

  • Benzothiazole cores (e.g., Compound 3f ) enhance lipophilicity but may reduce solubility.
  • Pyridyl groups (e.g., Y042-5016 ) improve solubility but require optimization for target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.